(2S,4S,5S)-1-Boc-4-hydroxy-5-methylpyrrolidine-2-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of tert-butoxycarbonyl (Boc) protecting groups and various reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives with different substituents on the ring. Examples include:
- (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-ethyl-pyrrolidine-2-carboxylic acid
- (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-phenyl-pyrrolidine-2-carboxylic acid .
Uniqueness
The uniqueness of (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15) |
InChI Key |
WLSGCMWXNNWCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O |
Origin of Product |
United States |
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